molecular formula C11H15N3O2 B7446172 N-[1-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide

N-[1-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide

Cat. No.: B7446172
M. Wt: 221.26 g/mol
InChI Key: URQDLIQYHHAJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide is a compound that belongs to the class of pyrazoline derivatives. Pyrazolines are known for their wide range of pharmacological activities and are present in several marketed molecules used in various therapeutic areas . The structure of this compound includes a pyrazole ring, an oxane moiety, and a prop-2-enamide group, making it a unique and versatile compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide can be achieved through several synthetic strategies. One common method involves the reaction of 1-benzimidazolyl-3-aryl-prop-2-ene-1-ones with phenylhydrazine or hydrazine hydrate in the presence of formic acid under a solvent-free microwave-induced protocol . This method provides an efficient and green approach to obtaining the target molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxane or pyrazole moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[1-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit tyrosine kinases or other signaling molecules, thereby modulating cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide is unique due to its combination of the oxane and pyrazole moieties, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential for diverse scientific applications make it a valuable compound for research and industrial use.

Properties

IUPAC Name

N-[2-(oxan-3-yl)pyrazol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-2-11(15)13-10-5-6-12-14(10)9-4-3-7-16-8-9/h2,5-6,9H,1,3-4,7-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQDLIQYHHAJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=NN1C2CCCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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